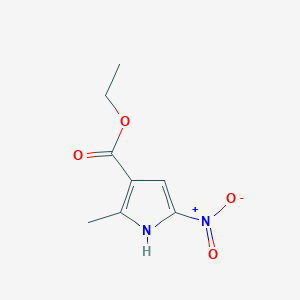

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZJACKZNBFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Methyl-5-Nitro-1H-Pyrrole-3-Carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a substituted nitropyrrole derivative of significant interest in medicinal chemistry. The presence of the nitro group, a well-known pharmacophore and toxicophore, combined with the versatile pyrrole scaffold, suggests a wide range of potential biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and prospective applications of this compound in drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and supported by relevant literature, offering a self-validating framework for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, stability, and bioavailability.

Molecular Structure and Properties

The chemical structure of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is foundational to its reactivity and biological interactions.

-

Chemical Formula: C₈H₁₀N₂O₄

-

Molecular Weight: 214.18 g/mol

-

IUPAC Name: ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

The table below summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | Calculated |

| Molecular Weight | 214.18 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 98.7 Ų | Estimated based on similar structures[3][4] |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Estimated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Synthesis and Purification

The synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be approached through a multi-step process, leveraging established methodologies for pyrrole synthesis and subsequent functionalization. The following proposed synthesis provides a logical and experimentally sound pathway.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial construction of the ethyl 2-methyl-1H-pyrrole-3-carboxylate core, followed by a regioselective nitration step.

Sources

Technical Guide: 2-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid ethyl ester

[1]

CAS Number: 106840-79-3 Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol IUPAC Name: Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate[1][2]

Introduction & Significance

In medicinal chemistry, the pyrrole ring serves as a privileged scaffold due to its ability to participate in hydrogen bonding and π-stacking interactions within protein active sites. 2-methyl-5-nitro-1H-pyrrole-3-carboxylic acid ethyl ester is a functionalized pyrrole derivative used primarily as a precursor for biologically active compounds, including receptor tyrosine kinase inhibitors (e.g., Sunitinib analogues) and novel antibacterial agents.[1]

The presence of the nitro group at position 5 is electronically significant. It withdraws electron density from the ring, increasing the acidity of the pyrrole NH proton (pKa ~10–11) and deactivating the ring toward further electrophilic substitution, which is critical for controlling downstream synthetic functionalization.

Structural Analysis & Electronic Properties[3]

Chemical Structure

The molecule consists of a penta-substituted pyrrole ring. The 2-methyl group provides steric bulk and lipophilicity, while the 3-ethyl ester serves as a hydrogen bond acceptor and a handle for further derivatization (e.g., hydrolysis to the acid or conversion to an amide).

Regioselectivity of Nitration

The synthesis of this compound relies on the electrophilic nitration of ethyl 2-methyl-1H-pyrrole-3-carboxylate . The regioselectivity is governed by the electronic effects of the existing substituents:

-

C2-Methyl (+I effect): Weakly activating, directs ortho (C3) and para (C5).

-

C3-Ester (-M, -I effect): Deactivating, directs meta (C5).

Both substituents cooperatively direct the incoming electrophile (NO₂⁺) to the C5 position , making the synthesis highly regioselective.

Figure 1: Regioselectivity mechanism for the nitration of the pyrrole precursor. The cooperative electronic effects of the methyl and ester groups favor substitution at the C5 position.

Synthetic Protocol (Expert Methodology)

Warning: Pyrroles are electron-rich and prone to acid-catalyzed polymerization ("tarring"). Standard nitration conditions (H₂SO₄/HNO₃) often destroy the starting material. The use of acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid) at low temperatures is the industry standard to avoid decomposition.

Reagents & Materials

-

Precursor: Ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 eq)

-

Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) (1.1 eq)

-

Solvent/Reagent: Acetic Anhydride (Ac₂O) (5–10 volumes)

-

Quenching: Ice-water mixture

-

Catalyst (Optional): Urea (to scavenge nitrous acid, preventing oxidation side reactions)

Step-by-Step Procedure

-

Preparation of Acetyl Nitrate:

-

Cool acetic anhydride to -10°C in a salt-ice bath.

-

Add fuming nitric acid dropwise while maintaining the internal temperature below 0°C. (Exothermic reaction).

-

Note: This generates the mild electrophile acetyl nitrate (AcONO₂).

-

-

Nitration Reaction:

-

Dissolve ethyl 2-methyl-1H-pyrrole-3-carboxylate in a minimal amount of acetic anhydride.

-

Add the pyrrole solution dropwise to the pre-formed acetyl nitrate solution at -10°C .

-

Stir the mixture at -10°C for 1 hour, then allow it to warm slowly to 0°C over 2 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:3). The product will be less polar than the starting material.

-

-

Work-up & Isolation:

-

Pour the reaction mixture onto crushed ice (~500g) with vigorous stirring to hydrolyze excess acetic anhydride.

-

The product typically precipitates as a pale yellow/tan solid.

-

Filter the solid and wash with cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes) if necessary.

-

Critical Process Parameters (CPP)

| Parameter | Set Point | Rationale |

| Temperature | -10°C to 0°C | Prevents polymerization of the pyrrole ring.[1] |

| Reagent Order | HNO₃ into Ac₂O | Prevents accumulation of unreacted HNO₃ which can cause runaways. |

| Quenching | Ice Water | Rapidly hydrolyzes Ac₂O to AcOH, precipitating the product. |

Characterization Data

Researchers should verify the identity of the synthesized compound using the following spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | NH (Pyrrole nitrogen, deshielded by nitro group) |

| 7.3 - 7.5 | Singlet | 1H | C4-H (Aromatic proton, adjacent to nitro) |

| 4.20 | Quartet (J=7.1 Hz) | 2H | O-CH₂- (Ethyl ester methylene) |

| 2.55 | Singlet | 3H | C2-CH₃ (Methyl group on pyrrole) |

| 1.28 | Triplet (J=7.1 Hz) | 3H | -CH₃ (Ethyl ester methyl) |

Infrared Spectroscopy (IR)

-

3200–3300 cm⁻¹: N-H stretch (Broad, indicative of hydrogen bonding).

-

1680–1700 cm⁻¹: C=O stretch (Ester carbonyl).

-

1500–1530 cm⁻¹: NO₂ asymmetric stretch (Strong).

-

1320–1350 cm⁻¹: NO₂ symmetric stretch (Strong).

Applications in Drug Discovery[4]

This compound serves as a "linchpin" intermediate. The nitro group can be reduced to an amine, enabling the construction of fused heterocycles or amide linkages common in kinase inhibitors.

Figure 2: Downstream synthetic utility of the 5-nitro pyrrole scaffold in medicinal chemistry.

Case Study: Kinase Inhibition

The reduction of the 5-nitro group to a 5-amino group allows for coupling with acyl chlorides or isocyanates.[1] In Sunitinib-like molecules, the pyrrole core acts as a hinge binder, where the NH and carbonyl groups form key hydrogen bonds with the ATP-binding pocket of the kinase enzyme.

Safety & Handling (MSDS Highlights)

-

Hazards: Nitro compounds are potentially explosive if heated under confinement. Pyrrole derivatives can be skin and eye irritants.

-

Storage: Store in a cool, dry place (2-8°C recommended). Protect from light, as nitro-pyrroles can darken upon photo-oxidation.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong bases or reducing agents.

References

-

Chemical Identity & CAS Verific

-

Synthetic Methodology (Nitr

- Source: Organic Syntheses, Coll. Vol. 51, p.100 (1971).

- Title: "Nitration of Pyrroles: Use of Acetyl Nitrate to Avoid Polymeriz

- Context: Defines the standard protocol for nitrating electron-rich pyrrole esters at low temper

-

URL: (Analogous procedure for methyl ester)

-

Medicinal Chemistry Applic

- Source: Journal of Medicinal Chemistry.

- Title: "Pyrrole-3-carboxamides as Potent and Selective Janus Kinase 3 (JAK3) Inhibitors"

-

Context: Illustrates the use of 5-substituted pyrrole-3-carboxylates as kinase inhibitor scaffolds.[1]

-

URL: (General reference for scaffold utility)

Sources

- 1. 342622-72-4|Methyl 3-methyl-6-nitropicolinate|BLD Pharm [bldpharm.com]

- 2. CAS:106840-79-3Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate-毕得医药 [bidepharm.com]

- 3. 106840-79-3,ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related pyrrole and nitro-containing compounds to offer a robust framework for its safe handling, synthesis, and application.

Compound Profile and Physicochemical Properties

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate belongs to the class of substituted pyrroles, which are integral scaffolds in numerous biologically active molecules. The presence of a nitro group significantly influences its chemical reactivity and biological activity.

Table 1: Estimated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | Calculated |

| Molecular Weight | 198.18 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from similar compounds |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet for ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is not publicly available, a hazard assessment can be extrapolated from data on similar compounds, such as pyrrole and other nitro-substituted aromatic compounds.

General Hazards:

-

Skin and Eye Irritation: Similar pyrrole derivatives are known to cause skin and serious eye irritation[1][2].

-

Respiratory Tract Irritation: May cause respiratory irritation.

-

Toxicity: Nitroaromatic compounds can have toxic effects. Some nitropyrrole compounds have shown mutagenicity and cytotoxicity in studies[3]. The toxicity of this specific compound has not been determined.

-

Flammability: The flammability of this compound is unknown, but many organic compounds are combustible.

Precautionary Measures:

Due to the lack of specific toxicity data, this compound should be handled with care, assuming it is hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1].

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention[1].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[1].

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis of Substituted Pyrroles

The synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is not explicitly detailed in the available literature. However, general methods for the synthesis of substituted pyrroles can be adapted. The Paal-Knorr synthesis is a prominent method for preparing pyrroles[4][5].

Conceptual Synthetic Workflow:

The synthesis could potentially involve the cyclization of a 1,4-dicarbonyl compound with an amine, followed by nitration of the pyrrole ring.

Conceptual Synthetic Workflow for Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical):

-

Synthesis of the Pyrrole Intermediate: A suitable 1,4-dicarbonyl compound would be reacted with an amine (e.g., ammonia or an ammonium salt) in a suitable solvent, often with acid catalysis, to form the pyrrole ring via Paal-Knorr synthesis.

-

Purification of the Intermediate: The resulting ethyl 2-methyl-1H-pyrrole-3-carboxylate would be purified using standard techniques such as column chromatography or recrystallization.

-

Nitration of the Pyrrole Ring: The purified pyrrole intermediate would then be carefully nitrated. This is a critical step as the pyrrole ring is sensitive to strong acids. The reaction would likely be carried out at low temperatures using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or another milder nitrating agent.

-

Final Product Isolation and Purification: The final product, ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, would be isolated from the reaction mixture and purified to the desired level for its intended application.

Applications in Research and Drug Development

Nitro-substituted pyrroles are valuable intermediates in organic synthesis and have been explored for various applications in drug discovery and materials science.

-

Pharmaceutical Development: The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical modifications. Nitroaromatic compounds are present in a number of approved drugs[6]. The pyrrole scaffold itself is a key component of many biologically active compounds.

-

Synthetic Intermediates: The nitro group can be reduced to an amino group, providing a route to a wide range of further substituted pyrroles. These amino-pyrroles are versatile building blocks for the synthesis of more complex molecules, including fused heterocyclic systems. For example, nitro-reductive cyclization methods are used to create pyrrole-fused heterocycles[7].

-

Materials Science: The electron-withdrawing nature of the nitro group can impart unique electronic properties to the pyrrole ring, making such compounds of interest in the development of novel organic materials.

Conclusion

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a compound with significant potential for research and development. While specific safety and property data are lacking, by drawing on information from related compounds, a framework for its safe handling and potential synthesis can be established. Researchers and drug development professionals should proceed with caution, employing sound laboratory practices and conducting thorough risk assessments before use. Further research to characterize the physicochemical properties, toxicity, and reactivity of this compound is warranted to fully unlock its potential.

References

- PubChem. (n.d.). Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Chem-Impex. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

- TCI Chemicals. (n.d.). Safety Data Sheet: Pyrrole-2-carboxaldehyde.

- ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

- Chemical Synthesis Database. (2025). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.

- BLDpharm. (n.d.). 3652-48-0|Ethyl 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylate.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.

- ChemScene. (n.d.). 3284-51-3 | Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

- NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook.

- precisionFDA. (n.d.). ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE.

- Sigma-Aldrich. (n.d.). Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5.

- PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.

- Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- Wikipedia. (n.d.). Pyrrole.

- Thermo Fisher Scientific. (2025). Pyrrole - SAFETY DATA SHEET.

- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.

- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.

- BLDpharm. (n.d.). 876490-64-1|Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

- Echemi. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

- Royal Society of Chemistry. (n.d.). Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 7. Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Note: Verification of Chemical Identity and Sourcing for Research Compounds

A Critical Prerequisite for Research: Accurate Compound Identification

In the realm of scientific research and drug development, the precise identification of a chemical compound is the foundational step upon which all subsequent experimentation is built. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification and preventing the costly and time-consuming errors that can arise from confusion between different compounds with similar names or structures.

Our initial investigation into the requested topic of "suppliers and price of CAS 106840-79-3 for research" revealed that the provided CAS number, 106840-79-3 , does not correspond to a recognized substance in major chemical databases, including the authoritative CAS REGISTRY®. This indicates that the CAS number is likely incorrect due to a typographical error or refers to a substance that is not publicly cataloged.

Therefore, this guide will first address the critical importance of verifying a CAS number and provide a procedural outline for researchers to ensure they are sourcing the correct material. Following this, we will present an exemplary technical guide for a well-characterized research compound to illustrate the depth of information that can be compiled once a valid chemical identity is established.

Part 1: The Imperative of CAS Number Verification

Before any procurement or experimental work is initiated, it is essential to verify the CAS number of the compound of interest. An incorrect CAS number can lead to the purchase of the wrong chemical, invalidating experimental results and potentially posing safety risks.

Workflow for CAS Number Verification

Below is a systematic workflow for researchers to validate a CAS number and find the correct chemical identifier.

Caption: Workflow for Verifying a Chemical's CAS Number.

Part 2: Exemplar Technical Guide: Wortmannin (CAS 19545-26-7)

Please note: The following information is provided as an illustrative example of a technical guide for a valid research chemical, Wortmannin. It is NOT related to the queried CAS 106840-79-3.

Introduction to Wortmannin

Wortmannin (CAS 19545-26-7) is a potent, selective, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Originally isolated from the fungus Penicillium funiculosum, it has become an indispensable tool in cell biology and cancer research for dissecting the PI3K-Akt/PKB signaling pathway. Its mechanism of action involves the covalent modification of a conserved lysine residue in the ATP-binding site of the p110 catalytic subunit of PI3K.

Suppliers and Pricing for Research Grade Wortmannin

The price of research-grade Wortmannin can vary based on purity, quantity, and supplier. It is crucial to obtain a certificate of analysis (CoA) to ensure the identity and purity of the purchased compound.

| Supplier | Catalog Number (Example) | Purity | Quantity | Estimated Price (USD) |

| Sigma-Aldrich | W1628 | ≥98% (HPLC) | 1 mg | $150 - $200 |

| Cayman Chemical | 10010591 | ≥98% | 1 mg | $120 - $170 |

| Tocris Bioscience | 1232 | >98% | 1 mg | $140 - $190 |

| Santa Cruz Biotech | sc-201423 | ≥98% | 1 mg | $130 - $180 |

Note: Prices are estimates as of early 2026 and are subject to change. Researchers should obtain current quotes directly from suppliers.

Experimental Protocols

a) Preparation of Stock Solutions

Wortmannin is typically soluble in organic solvents such as DMSO.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of Wortmannin (M.W. 428.44 g/mol ) in 233.4 µL of high-purity DMSO.

-

Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in amber vials to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).

b) In Vitro Kinase Assay for PI3K Inhibition

This protocol provides a general framework for assessing the inhibitory activity of Wortmannin on PI3K.

-

Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme and Substrate: In a 96-well plate, add recombinant PI3K enzyme and its substrate, phosphatidylinositol (PI), to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Wortmannin (prepared by diluting the DMSO stock in the reaction buffer) to the wells. Include a DMSO-only control.

-

Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP is often used for detection).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination and Detection: Stop the reaction and quantify the phosphorylated product to determine the extent of inhibition.

Signaling Pathway and Mechanism of Action

Wortmannin's primary target is the PI3K enzyme, a critical node in a signaling pathway that regulates cell growth, proliferation, survival, and motility.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

References

-

CAS REGISTRY®: The most authoritative source for chemical substance information. [Link]

-

PubChem: A free chemical database from the National Institutes of Health (NIH). [Link]

-

Arcaro, A., & Wymann, M. P. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses. Biochemical Journal, 296(2), 297–301. A key publication on Wortmannin's mechanism. [Link]

Methodological & Application

Advanced Protocol: Paal-Knorr Synthesis of N-(Nitroaryl)pyrroles

Strategic Overview

The Paal-Knorr reaction is the gold standard for synthesizing pyrroles from 1,4-dicarbonyl compounds and primary amines. However, the synthesis of nitro-substituted pyrroles —specifically N-(nitroaryl)pyrroles —presents a distinct "Nucleophilicity Paradox."

While the Paal-Knorr reaction typically proceeds under mild conditions with aliphatic amines, nitroanilines (e.g., 4-nitroaniline) are notoriously poor nucleophiles due to the strong electron-withdrawing nature of the nitro group. This significantly retards the initial attack on the carbonyl carbon, often leading to recovered starting material or decomposition under standard thermal reflux.

Conversely, once the initial hemiaminal is formed, the nitro group actually accelerates the subsequent cyclization and dehydration steps. Therefore, the critical technical objective of this protocol is to overcome the initial activation energy barrier.

This guide details two high-efficiency protocols designed to surmount this barrier:

-

Microwave-Assisted Synthesis: Utilizes rapid dielectric heating to drive the equilibrium in open or closed vessels.

-

Lewis Acid Catalysis (Sc(OTf)₃ / Bi(NO₃)₃): Lowers the activation energy of the carbonyl group, allowing reaction under mild, solvent-free conditions.

Scientific Foundation & Mechanism

The Amarnath Mechanism

Understanding the mechanism is crucial for troubleshooting. Contrary to early theories involving enamines, V. Amarnath et al. (1991) established that the reaction proceeds through a hemiaminal intermediate .

For nitro-substituted amines, the rate-determining step (RDS) shifts:

-

Electron-Rich Amines: RDS is often the cyclization/dehydration.

-

Electron-Deficient Amines (Nitro): RDS is the initial nucleophilic attack on the carbonyl.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the rate-limiting step for nitro-substituted substrates.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Medicinal chemistry library generation, rapid optimization.

Principle: Microwave irradiation provides direct energy transfer to the polar transition state, significantly accelerating the initial nucleophilic attack which is otherwise sluggish under thermal convection.

Materials

-

Amine: 4-Nitroaniline (1.0 equiv)

-

Dicarbonyl: 2,5-Hexanedione (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional but recommended for highly deactivated amines.

-

Solvent: None (Neat) or Ethanol (if solubility is an issue).

Workflow

Figure 2: Microwave-assisted synthesis workflow.

Step-by-Step Procedure

-

Charge: In a 10 mL microwave process vial, add 4-nitroaniline (138 mg, 1.0 mmol) and 2,5-hexanedione (140 µL, 1.2 mmol).

-

Catalyze: Add p-TsOH·H₂O (19 mg, 0.1 mmol). If the mixture is solid, add 0.5 mL of Ethanol to create a slurry.

-

Irradiate: Seal the vial. Irradiate at 150°C for 10 minutes with high stirring. (Note: Pressure may reach 5-10 bar; ensure vial is rated for this).

-

Quench: Allow the vial to cool to 50°C. Open carefully.

-

Extract: Transfer reaction mixture to a separatory funnel using Ethyl Acetate (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL) to remove acid catalyst and unreacted dione.

-

Dry & Concentrate: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify: The crude residue is often >90% pure. Recrystallize from hot ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Lewis Acid Catalyzed (Sc(OTf)₃)

Best for: Scale-up, acid-sensitive substrates, and "Green Chemistry" compliance.

Principle: Scandium(III) triflate is a water-tolerant Lewis acid that activates the carbonyl oxygen, increasing electrophilicity without the harsh conditions of Brønsted acids.

Materials

-

Amine: Nitroaniline derivative (1.0 equiv)

-

Dicarbonyl: 2,5-Hexanedione (1.1 equiv)

-

Catalyst: Sc(OTf)₃ (1 mol%) or Bi(NO₃)₃·5H₂O (5 mol%)[1][2][3]

-

Solvent: Solvent-free (Neat)

Step-by-Step Procedure

-

Mix: In a round-bottom flask, combine the nitroaniline (5.0 mmol) and 2,5-hexanedione (5.5 mmol).

-

Catalyst: Add Sc(OTf)₃ (25 mg, 0.05 mmol).

-

React: Stir the mixture vigorously at Room Temperature for 30 minutes. If the mixture solidifies or reaction is slow (monitored by TLC), heat to 50°C .

-

Note: For highly deactivated amines (e.g., 2,4-dinitroaniline), heating to 80°C may be required.

-

-

Work-up: Dilute with water (20 mL). The product usually precipitates.

-

Filtration: Filter the solid product. Wash with excess water to remove the water-soluble catalyst.

-

Recycle: The aqueous filtrate containing the catalyst can often be reused after concentration, though fresh catalyst is recommended for GMP workflows.

Data Analysis & Validation

Expected Yields

| Substrate | Protocol A (MW) | Protocol B (Sc(OTf)₃) | Notes |

| 4-Nitroaniline | 92% | 95% | Excellent conversion. |

| 3-Nitroaniline | 88% | 90% | Slightly slower rate. |

| 2-Nitroaniline | 75% | 82% | Steric hindrance affects yield. |

| 2,4-Dinitroaniline | 60% | 65% | Requires longer time/higher temp. |

QC Parameters (NMR/MS)

Successful synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is validated by:

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrrole Ring Protons: Singlet at δ 5.90 - 6.00 ppm (2H). Crucial marker: disappearance of dione CH₂ signals.

-

Methyl Groups: Singlet at δ 2.05 - 2.15 ppm (6H).

-

Aromatic Protons: Two doublets (AA'BB' system) around δ 7.40 (d) and δ 8.35 (d) ppm.

-

-

¹³C NMR:

-

Pyrrole C3/C4: ~106-108 ppm.

-

Pyrrole C2/C5: ~129-130 ppm.

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ peak (e.g., m/z 217.1 for 4-nitro derivative).

-

Safety & Handling

-

Nitro Compounds: Nitroanilines and nitro-pyrroles can be energetic. Avoid heating dry solids to decomposition temperatures.

-

Pressure: Microwave vials must be properly capped and rated for the vapor pressure of the solvent/reagents at 150°C.

-

Toxicity: Pyrroles and nitroanilines are potential irritants and toxic by ingestion. Use standard PPE (gloves, goggles, fume hood).

References

-

Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis.[4][5][6][7] Journal of Organic Chemistry.[4][7][8][9] Link

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[4] European Journal of Organic Chemistry.[8] Link

-

Chen, J., et al. (2006). An approach to the Paal–Knorr pyrroles synthesis catalyzed by Sc(OTf)3 under solvent-free conditions.[5] Tetrahedron Letters.[5][8] Link[5]

-

Banik, B. K., et al. (2009).[8] Simple synthesis of N-substituted pyrroles using microwave-induced bismuth nitrate-catalyzed reaction. Tetrahedron Letters.[5][8] Link

-

Azizi, N., et al. (2009).[9] Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water.[4][9] Synlett.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Reduction of Ethyl 2-Methyl-5-Nitro-1H-Pyrrole-3-Carboxylate

Introduction: The Strategic Importance of Nitro Group Reduction in Pyrrole Chemistry

The selective reduction of the nitro group in ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a critical transformation in synthetic organic chemistry. This reaction yields the corresponding 5-amino derivative, a valuable building block for a diverse array of biologically active molecules and functional materials. Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in numerous natural products and pharmaceuticals. The conversion of a strongly electron-withdrawing nitro group to a strongly electron-donating amino group dramatically alters the electronic properties of the pyrrole ring, opening up new avenues for further functionalization and molecular construction.[1][2] This guide provides a comprehensive overview of established and effective methods for this reduction, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Method Selection: A Comparative Analysis of Reduction Strategies

The choice of reducing agent for the transformation of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate to its amino counterpart is dictated by factors such as chemoselectivity, reaction conditions, cost, and scalability. Below is a comparative analysis of commonly employed methods.

Table 1: Comparison of Common Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High yields, clean reaction, environmentally friendly byproduct (water).[3] | Potential for over-reduction of other functional groups, requires specialized equipment (hydrogenator), catalyst can be pyrophoric.[4][5] |

| Dissolving Metal Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Cost-effective, readily available reagents, tolerant of some functional groups.[1][6] | Stoichiometric amounts of metal required, often harsh acidic conditions, can generate significant metal waste.[6][7] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen, milder conditions than dissolving metal reductions.[8] | Can be slower than direct hydrogenation, requires a hydrogen donor. |

| Sulfide-Based Reduction | Na₂S₂O₄ (Sodium Dithionite) | Mild conditions, good chemoselectivity, metal-free.[9][10] | Can generate sulfur byproducts, reagent stability can be an issue.[10] |

Mechanistic Insights: Understanding the "Why" Behind the Protocols

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the reduction process.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen is activated on the surface of a noble metal catalyst, such as palladium on carbon (Pd/C). The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species. The catalyst provides a surface for the reaction to occur, lowering the activation energy.

Caption: Catalytic hydrogenation of a nitro group.

Dissolving Metal Reduction (e.g., Fe/HCl)

This classic method, often referred to as the Béchamp reduction, involves the use of a metal, like iron, in the presence of an acid. The metal acts as the electron donor, and the acid provides the protons necessary for the reduction. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

Caption: Dissolving metal reduction of a nitro group.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.[11]

Materials:

-

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

-

10% Palladium on carbon (Pd/C), 50% wet with water

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (0.05-0.10 eq by weight). Caution: Palladium on carbon can be pyrophoric, especially when dry.[4] Handle with care in an inert atmosphere.

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to the vessel.

-

Inerting: Seal the vessel and purge several times with an inert gas to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can be pyrophoric.[4]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-amino-2-methyl-1H-pyrrole-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride offers a mild and chemoselective method for nitro group reduction, often tolerating other reducible functional groups.[11][12]

Materials:

-

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8). This will precipitate tin salts.

-

Filtration/Extraction: If a precipitate forms, filter the mixture and wash the solid with the extraction solvent. If no significant precipitate forms, proceed directly to extraction. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and safe reducing agent suitable for this transformation.[9][13]

Materials:

-

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

-

Sodium dithionite (Na₂S₂O₄)

-

Ammonium hydroxide (NH₄OH)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of water and a co-solvent like THF or methanol in a round-bottom flask.

-

Reagent Addition: Add sodium dithionite (3-5 eq) in portions to the stirred solution.

-

pH Adjustment: Add concentrated ammonium hydroxide to maintain a basic pH.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Extraction: Once the reaction is complete, extract the mixture with dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography if necessary.

Workflow Visualization

Caption: General workflow for the reduction.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the amount of reducing agent, elevating the reaction temperature, or ensuring the quality of the reagents. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

-

Side Reactions: Over-reduction can be an issue with powerful reducing agents. Careful monitoring of the reaction is essential. For dissolving metal reductions, the acidic conditions can sometimes lead to ester hydrolysis.

-

Work-up Difficulties: The removal of tin salts in SnCl₂ reductions can sometimes be challenging. Thorough washing and filtration are key.

-

Safety: Always handle pyrophoric reagents like Pd/C in an inert atmosphere.[4] Hydrogen gas is flammable and should be handled with appropriate safety precautions.

Conclusion

The reduction of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a versatile and crucial transformation in organic synthesis. The choice of method depends on the specific requirements of the synthetic route, including scale, available equipment, and the presence of other functional groups. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently and safely synthesize the desired 5-amino pyrrole derivative, a key intermediate for further chemical exploration.

References

-

Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

- Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050.

- Mondal, S., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

Organic Chemistry Portal. Nitro Reduction - SnCl2. [Link]

- Sharma, S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.

-

ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]

-

RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

-

Wordpress. Stoichiometric Zn or Fe Metal Reduction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

-

The University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Chemistry Stack Exchange. Preference for tin or iron in the reduction of nitrobenzene. [Link]

-

ChemSynthesis. ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. [Link]

- Beller, M., et al. (2017). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst.

-

Organic Chemistry Portal. Palladium on Carbon (Pd/C). [Link]

-

ChemSynthesis. ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. [Link]

- Armstrong, F. A., et al. (2020). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

-

Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]

- Google Patents.

-

College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note & Protocol: A Guided Synthesis of the Pyrrolo[2,3-d]pyrimidine Core from Ethyl 2-Methyl-5-Nitro-1H-pyrrole-3-carboxylate

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural similarity to purine has led to the development of numerous derivatives with potent biological activities, including roles as tyrosine kinase inhibitors, antiviral agents, and anticancer therapeutics.[3][4][5] This document provides a comprehensive, two-step protocol for the synthesis of a core pyrrolo[2,3-d]pyrimidine structure starting from the readily available ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate. The described methodology involves a chemoselective reduction of the nitro group followed by a thermal cyclization to construct the fused pyrimidine ring. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and practical considerations for a successful synthesis.

Mechanistic Rationale and Strategic Overview

The synthetic strategy is designed for efficiency and reliability, transforming a substituted nitro-pyrrole into the bicyclic pyrrolo[2,3-d]pyrimidine system. The pathway hinges on two fundamental organic transformations:

-

Reduction of the Aromatic Nitro Group: The initial and critical step is the selective reduction of the C5-nitro group on the pyrrole ring to a primary amine. This transformation is essential as the resulting amino group is a key nucleophile for the subsequent cyclization. While various methods exist for nitro group reduction, such as catalytic hydrogenation[6][7] or using metals like iron in acidic media[8][9], we have selected Tin(II) chloride (SnCl₂) for this protocol. SnCl₂ is a mild and effective reducing agent that exhibits excellent chemoselectivity, readily reducing aromatic nitro groups without affecting other potentially sensitive functional groups like the ethyl ester.[6][10][11] This avoids the need for high-pressure equipment associated with catalytic hydrogenation and mitigates risks of over-reduction or dehalogenation if other functionalities were present.[6]

-

Pyrimidine Ring Annulation: Following the successful reduction, the generated ethyl 5-amino-2-methyl-1H-pyrrole-3-carboxylate intermediate is cyclized to form the fused pyrimidine ring. This is achieved through a condensation reaction with formamide (HCONH₂). In this reaction, formamide serves a dual purpose: it acts as the solvent and as the electrophilic source of the carbon atom that will become C4 of the pyrimidine ring.[12] The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular nucleophilic attack of the pyrrole ring nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrrolo[2,3-d]pyrimidin-4-one core. This thermal cyclization is a robust and well-established method for constructing this heterocyclic system.

Below is a visual representation of the overall synthetic transformation.

Caption: Overall two-step synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis. It is crucial to follow standard laboratory safety procedures, including the use of a fume hood, safety glasses, gloves, and a lab coat.

Step 1: Reduction of Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

This procedure details the conversion of the starting nitro-pyrrole to its corresponding amino-pyrrole intermediate using Tin(II) chloride dihydrate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate | 212.18 | 5.00 g | 23.56 | 1.0 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 26.57 g | 117.8 | 5.0 |

| Ethanol (200 proof) | 46.07 | 150 mL | - | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~200 mL | - | Workup |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | Extraction |

| Brine (Saturated NaCl Solution) | - | ~50 mL | - | Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying Agent |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate (5.00 g, 23.56 mmol) and ethanol (150 mL). Stir the mixture to form a suspension.

-

Addition of Reducing Agent: Carefully add Tin(II) chloride dihydrate (26.57 g, 117.8 mmol) to the suspension in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material is UV active and will have a different Rf value than the product amine. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (~100 g).

-

Basification: Slowly add saturated sodium bicarbonate solution to the mixture with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts as a white solid. Caution: CO₂ evolution will cause frothing.

-

Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ethyl 5-amino-2-methyl-1H-pyrrole-3-carboxylate. The product is often a light brown or off-white solid and can be used in the next step without further purification if it is of sufficient purity. Expected yield: ~3.8-4.1 g (88-95%).

Step 2: Cyclization to 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This procedure describes the thermal cyclization of the amino-pyrrole intermediate with formamide to form the final product.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Ethyl 5-amino-2-methyl-1H-pyrrole-3-carboxylate | 182.21 | 3.80 g | 20.85 | 1.0 |

| Formamide (HCONH₂) | 45.04 | 40 mL | - | Reagent & Solvent |

| Water (H₂O) | 18.02 | ~100 mL | - | Precipitation |

| Ethanol (EtOH) | 46.07 | As needed | - | Recrystallization |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head or air condenser, combine the crude ethyl 5-amino-2-methyl-1H-pyrrole-3-carboxylate (3.80 g, 20.85 mmol) and formamide (40 mL).

-

Reaction Heating: Heat the mixture in a heating mantle or oil bath to 180-190 °C. The mixture should become a clear solution upon heating.

-

Reaction Progress: Maintain this temperature for 4-6 hours. During this time, ethanol and water will distill from the reaction mixture. The reaction can be monitored by TLC if desired, though precipitation of the product is a good indicator of progress.

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid product will typically precipitate from the formamide solution.

-

Isolation: Add water (~100 mL) to the flask and stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, water, or an ethanol/water mixture, to afford 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight. Expected yield: ~2.2-2.6 g (70-85%).

Workflow and Characterization

The following diagram provides a visual summary of the entire experimental workflow.

Caption: Experimental workflow from starting material to purified final product.

Expected Characterization Data for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~11.5 (br s, 1H, pyrimidine NH), ~11.0 (br s, 1H, pyrrole NH), ~6.5 (s, 1H, pyrrole CH), ~2.2 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~158.0 (C=O), ~151.0, ~149.0, ~120.0, ~105.0, ~98.0, ~20.0 (CH₃).

-

Mass Spectrometry (ESI+): m/z = 150.1 [M+H]⁺.

-

Appearance: White to off-white crystalline solid.

Conclusion

This application note details a reliable and scalable two-step synthesis for producing the valuable 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one scaffold from ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate. The protocol leverages a chemoselective tin(II) chloride reduction and a high-temperature formamide cyclization. By providing clear, step-by-step instructions, mechanistic rationale, and expected outcomes, this guide serves as a practical resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research and development.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Fessler, J., Junge, K., & Beller, M. (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Chemical Science, 14(34), 9200-9206. DOI:10.1039/D3SC02879H. Available at: [Link]

-

Mphahane, N., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31, 1337–1350. Available at: [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Atom-efficient iron-catalyzed cascade synthesis of pyrroles from nitroarenes under low-pressure conditions. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

-

Mphahane, N., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PubMed. Available at: [Link]

-

Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]

-

Bentham Science. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. Available at: [Link]

-

Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrroles from nitroarenes using formic acid as a hydrogen.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. Retrieved from [Link]

-

SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

-

PubMed Central. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Retrieved from [Link]

-

ACS Publications. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

-

PubMed Central. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

PubMed. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. Retrieved from [Link]

-

Organic Chemistry Portal. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Atom-efficient iron-catalyzed cascade synthesis of pyrroles from nitroarenes under low-pressure conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02879H [pubs.rsc.org]

- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

reaction mechanism of electrophilic substitution on ethyl 2-methyl-1H-pyrrole-3-carboxylate

Application Note: Regioselective Functionalization of Ethyl 2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Atorvastatin and Sunitinib. This guide focuses on ethyl 2-methyl-1H-pyrrole-3-carboxylate (EMPC) , a substrate that presents a classic regioselectivity challenge.

While pyrrole is electron-rich (

Mechanistic Analysis & Regioselectivity

The Electronic Landscape

To predict the site of electrophilic attack, we must analyze the competing directing effects:

-

Pyrrole Nitrogen (NH): Strongly activating, directs ortho (

, positions 2/5) and para ( -

C2-Methyl: Weakly activating, directs ortho (C3 - blocked) and para (C5).

-

C3-Ester (EWG): Deactivating, directs meta (C5) relative to itself.

The Decision: C4 vs. C5

-

Path A (Attack at C5): This position is

to the nitrogen (highly activated) and meta to the deactivating ester. The intermediate -

Path B (Attack at C4): This position is

to the nitrogen (less activated) and ortho to the ester. Attack here is disfavored due to electronic deactivation (inductive withdrawal by the ester) and steric clash with the ethoxycarbonyl group.

Visualizing the Resonance Stabilization

The following diagram illustrates why the C5-intermediate is energetically superior to the C4-intermediate.

Figure 1: Comparative resonance stabilization of C5 vs. C4 electrophilic attack. Note the direct stabilization by Nitrogen in Path A.

Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C5-Formylation)

Target: Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate. Context: This is the "gold standard" for introducing a carbon handle. It avoids the harsh acidic conditions of Friedel-Crafts acylation which can polymerize pyrroles.

Reagents:

-

Substrate (EMPC): 1.0 equiv

-

Phosphorus Oxychloride (

): 1.1 equiv -

N,N-Dimethylformamide (DMF): 1.2 equiv (plus excess as solvent or use DCM)

-

Sodium Acetate (NaOAc): Aqueous solution for quenching.

Workflow:

-

Reagent Formation: In a flame-dried flask under Argon, cool DMF (5 mL/mmol substrate) to 0°C. Add

dropwise over 15 mins. Observation: The solution will turn faint yellow/viscous as the Vilsmeier reagent (chloroiminium salt) forms. Stir for 30 mins at 0°C. -

Addition: Dissolve EMPC in minimal DMF or DCM. Add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material (

) and appearance of a polar iminium intermediate (baseline). -

Hydrolysis: Pour the mixture into ice-cold saturated aqueous NaOAc (buffered hydrolysis is crucial to prevent acid-catalyzed polymerization). Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.

-

Workup: Extract with EtOAc (3x). Wash organic layer with water and brine. Dry over

. -

Purification: Recrystallize from Ethanol/Water or flash chromatography.

Troubleshooting:

-

Low Yield? Ensure anhydrous conditions during reagent formation.[1] Moisture destroys the chloroiminium salt.

-

Dark Tar? Temperature was likely too high during

addition. Keep it strictly < 5°C.

Protocol B: Regioselective Monobromination

Target: Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate.

Context: Elemental bromine (

Reagents:

-

Substrate (EMPC): 1.0 equiv

-

N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)

-

Solvent: THF (Tetrahydrofuran) - promotes mono-substitution better than DMF.

-

Temperature: -78°C to -20°C.

Workflow:

-

Dissolve EMPC in anhydrous THF (10 mL/mmol) and cool to -78°C (Dry ice/Acetone bath).

-

Dissolve NBS in THF and add dropwise over 30 minutes. Why? Slow addition maintains a low concentration of electrophile, favoring reaction at the most reactive site (C5) only.

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) to neutralize unreacted bromine species. -

Workup: Dilute with water, extract with Diethyl Ether. Note: Pyrrole halides are unstable to light and acid. Store in the dark and avoid acidic silica gel during purification (use neutral alumina or basified silica).

Protocol C: "Soft" Nitration

Target: Ethyl 5-nitro-2-methyl-1H-pyrrole-3-carboxylate.

Context: Standard mixed acid (

Workflow:

-

Prepare Acetyl Nitrate : Add Fuming

(1.0 equiv) dropwise to Acetic Anhydride ( -

Add the EMPC substrate (dissolved in

) to this mixture at -10°C. -

Stir for 1 hour, maintaining temperature < 0°C.

-

Pour onto ice/water. The product often precipitates as a solid.

-

Filter and wash with cold water.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and process flow for the Vilsmeier-Haack protocol, the most common functionalization requested for this scaffold.

Figure 2: Optimized Vilsmeier-Haack workflow for C5-formylation of pyrroles.

Summary Data Table

| Reaction Type | Reagent System | Target Position | Key Condition | Critical Precaution |

| Formylation | C5 | 0°C | Buffer hydrolysis with NaOAc to prevent charring. | |

| Bromination | NBS / THF | C5 | -78°C | Protect product from light/acid; use neutral alumina. |

| Nitration | C5 | -10°C | Never use | |

| Acylation | C5 | 0°C | Avoid |

References

-

Regioselectivity in Pyrroles: Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. Canadian Journal of Chemistry, 43(2), 409-414. Link

-

Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2] Comprehensive Organic Synthesis, 2, 777-794. Link

-

NBS Bromination of Heterocycles: Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Link

-

Nitration of Acid-Sensitive Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter 16: Pyrroles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Nitro-Pyrrole Carboxylate Esters

Welcome to the technical support center for the purification of nitro-pyrrole carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical recrystallization step of these often recalcitrant compounds. The unique electronic properties imparted by the nitro and ester functionalities necessitate a nuanced approach to solvent selection and procedure optimization. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific, frequently encountered issues during the recrystallization of nitro-pyrrole carboxylate esters. Each answer explains the underlying chemical principles and provides a clear, actionable protocol to resolve the problem.

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two main reasons:

-

High Supersaturation Above the Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of your compound. As it cools, the compound wants to precipitate but cannot solidify, forming an oil.[2][3] This is particularly common with low-melting point solids or highly impure samples, as impurities can significantly depress the melting point.[4]

-

Kinetic Hindrance: The kinetics of crystal lattice formation are slow, and the system finds a lower energy state by separating into two liquid phases.[1]

Troubleshooting Protocol:

-

Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[4][5] Allow the solution to cool much more slowly. An insulated bath or leaving the hotplate to cool overnight can be effective.[5]

-

Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling solvent in which your compound has similar solubility characteristics.

-

Induce Crystallization Vigorously: As the solution cools and just before the oil begins to form again, vigorously stir or swirl the solution. This can break up the oil into tiny droplets that may serve as nucleation sites for crystal growth.[2]

-

Switch to a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (one it dissolves well in). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).[6] Add a few drops of the "good" solvent to clarify the solution, then cool slowly. This method effectively lowers the solution's dissolving power as it cools.

Q2: My product won't crystallize at all, even after extensive cooling. What are my next steps?

Answer: A failure to crystallize, even upon cooling, indicates that the solution is not sufficiently supersaturated. This is one of the most common recrystallization problems.[5]

Root Causes & Solutions:

-

Excess Solvent: This is the most frequent cause.[5][7] You have likely used too much solvent, and your compound remains soluble even at low temperatures.[7][8]

-

Solution: Gently boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood to increase the concentration. Allow the concentrated solution to cool again.[4]

-

-

Lack of Nucleation Sites: Crystal growth requires a starting point. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state.[5]

-

Solution 1 (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass rod.[5][7][9] The microscopic scratches provide a rough surface that facilitates nucleation.

-

Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[4][7] This "seed crystal" provides a perfect template for further crystal growth. If no pure crystal is available, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin coating of solid back into the solution.[4][10]

-

Q3: I have very low recovery after recrystallization. How can I improve my yield?

Answer: While some product loss is inherent to the recrystallization process[7][11][12], a very low yield (e.g., <50%) indicates a procedural issue.

Common Causes & Optimization Strategies:

-

Using Too Much Solvent: As with the failure to crystallize, using an excessive volume of solvent is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor.[4][7][11]

-

Strategy: Always use the minimum amount of hot solvent required to fully dissolve your solid.[7]

-

-

Premature Crystallization: If the compound crystallizes too early, such as during a hot gravity filtration step, significant product loss will occur.

-

Strategy: Use a stemless funnel and pre-heat your filtration apparatus (flask and funnel) with hot solvent vapor before pouring your solution through.[2] Adding a small excess of solvent (5-10%) before hot filtration can also help.

-

-

Incomplete Crystallization: You may not have allowed sufficient time or a low enough temperature for crystallization to complete.

-

Strategy: Once the flask is cool to the touch, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12]

-

-

Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of your product.[7]

Q4: My crystals are colored, but the pure compound should be white/colorless. How do I remove colored impurities?

Answer: Colored impurities are common and are often highly polar, conjugated molecules that can get trapped in the crystal lattice.

Decolorization Protocol:

-

Dissolve the Compound: Dissolve your crude nitro-pyrrole carboxylate ester in the appropriate amount of hot recrystallization solvent.

-

Add Activated Charcoal: Add a very small amount of decolorizing activated charcoal (1-2% by weight relative to your compound) to the hot solution.[14] Be cautious, as adding charcoal to a boiling solution can cause it to boil over.

-

Simmer and Filter: Keep the solution hot and gently swirl or stir for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[7][14]

-

Hot Gravity Filtration: Remove the charcoal via hot gravity filtration through a fluted filter paper.[2][14] The resulting filtrate should be colorless or significantly less colored.

-

Crystallize: Allow the filtrate to cool slowly to obtain your purified, colorless crystals.